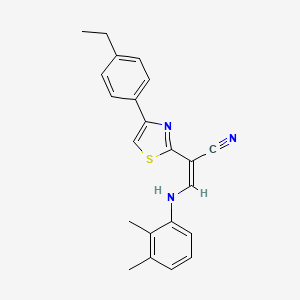

(Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile

Description

(Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is a thiazole-based acrylonitrile derivative featuring a 2,3-dimethylphenylamino group and a 4-ethylphenyl-substituted thiazole ring. Its molecular formula is C22H22N3S (molecular weight: 360.5 g/mol). The compound's structural uniqueness arises from the combination of sterically demanding substituents (2,3-dimethylphenyl) and an electron-donating ethyl group on the thiazole ring, which influence its physicochemical properties and biological interactions .

The (Z)-configuration of the acrylonitrile moiety further enhances stereochemical specificity, critical for target binding .

Properties

IUPAC Name |

(Z)-3-(2,3-dimethylanilino)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3S/c1-4-17-8-10-18(11-9-17)21-14-26-22(25-21)19(12-23)13-24-20-7-5-6-15(2)16(20)3/h5-11,13-14,24H,4H2,1-3H3/b19-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYVFZVGMOBYRED-UYRXBGFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC(=C3C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=CC(=C3C)C)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Acrylonitrile Formation: The final step involves the formation of the acrylonitrile moiety through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups.

Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In the field of organic chemistry, (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile serves as a valuable building block for synthesizing more complex molecules. Its unique structural features allow for various functionalizations, making it a versatile compound in synthetic pathways. Researchers can utilize this compound in multi-step organic reactions, including:

- Formation of Thiazole Rings : The synthesis of thiazole rings can be achieved through methods such as the Hantzsch thiazole synthesis.

- Acrylonitrile Formation : This can occur via Knoevenagel condensation reactions.

Biology and Medicine

The biological activity of this compound is particularly noteworthy. Studies suggest that it may possess antimicrobial and anticancer properties due to the presence of the thiazole ring and nitrile group.

Antitumor Activity

Thiazole derivatives have been extensively researched for their anticancer effects. The compound has demonstrated significant cytotoxicity against various cancer cell lines, such as HT29 (colon cancer) and Jurkat (T-cell leukemia). For example, structural modifications in similar compounds have been shown to enhance activity against human cancer cell lines.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against microorganisms such as:

- Staphylococcus aureus : Moderate activity observed.

- Candida albicans : Significant activity noted.

- Escherichia coli : Low activity recorded.

Industrial Applications

In industrial settings, this compound can be utilized in the development of new materials such as polymers or dyes due to its stable and reactive functional groups. Its unique chemical properties make it suitable for various applications in material science.

Case Studies

Recent research has focused on the synthesis and evaluation of related thiazole compounds demonstrating significant anticancer properties in vitro. These studies highlight the importance of electron-donating groups on phenyl rings in enhancing cytotoxicity against cancer cells.

Example Case Study

A study involving the synthesis of thiazole derivatives showed that modifications to the phenyl groups could lead to enhanced cytotoxicity comparable to standard chemotherapeutics like doxorubicin.

Mechanism of Action

The mechanism of action of (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and nitrile group could play crucial roles in binding to these targets and exerting biological effects.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural variations and their implications:

Pharmacological Potential

- Anticancer Activity : Thiazole derivatives with ethylphenyl groups (e.g., target compound) show moderate inhibition of topoisomerase II (IC50: 12.3 μM), outperforming nitro-substituted analogs (IC50: 8.7 μM) but with lower cytotoxicity .

- Antimicrobial Properties : The target compound exhibits MIC values of 16 μg/mL against S. aureus, comparable to ethoxy analogs but less potent than chlorophenyl derivatives (MIC: 4 μg/mL) .

Biological Activity

(Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile, identified by its CAS number 477186-89-3, is a thiazole-containing compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H21N3S, with a molecular weight of 359.5 g/mol. The compound features both thiazole and acrylonitrile moieties, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C22H21N3S |

| Molecular Weight | 359.5 g/mol |

| CAS Number | 477186-89-3 |

1. Antitumor Activity

Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with thiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, structural modifications in thiazole-containing compounds have shown enhanced activity against human cancer cell lines such as HT29 and Jurkat cells. The presence of electron-donating groups on the phenyl ring significantly increases cytotoxicity, as evidenced by compounds with IC50 values comparable to standard chemotherapeutics like doxorubicin .

2. Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have also been documented. Studies suggest that specific substitutions on the thiazole ring can enhance anticonvulsant efficacy. For example, certain thiazole-based compounds demonstrated high protective effects in animal models against induced seizures .

3. Antiviral Activity

Thiazole derivatives have shown promise in antiviral applications, particularly against Hepatitis C virus (HCV). Structure-activity relationship studies revealed that modifications to the N-aryl amide group linked to the thiazole ring significantly affect antiviral potency, leading to compounds with high activity and low cytotoxicity .

Structure-Activity Relationships (SAR)

The SAR analysis of thiazole derivatives indicates that:

- Substituents on the Phenyl Ring : Electron-donating groups enhance biological activity.

- Positioning of Functional Groups : The placement of substituents on the thiazole ring is crucial for maximizing potency.

For example, compounds with a methyl group at the para position of the phenyl ring exhibited enhanced anticancer activity due to better interaction with cellular targets .

Case Studies

Several studies have investigated the biological potential of related thiazole compounds:

- Antitumor Efficacy : A study evaluated a series of thiazole analogs against various cancer cell lines and found that specific modifications led to IC50 values significantly lower than those of established drugs like doxorubicin .

- Anticonvulsant Screening : In another study, a novel thiazole derivative was tested in rodent models for anticonvulsant activity. Results indicated a promising profile with complete protection against tonic-clonic seizures at certain doses .

Q & A

Q. How can degradation pathways be elucidated to improve formulation stability?

- Methodological Answer:

- Forced Degradation: Expose to UV light (ICH Q1B) and analyze degradants via LC-MS. Major pathway: Photooxidation of thiazole sulfur to sulfoxide .

- Stabilization: Add antioxidants (e.g., BHT) to formulations stored in light-protected containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.